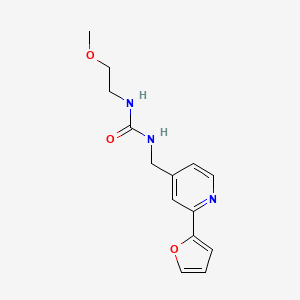![molecular formula C17H18N4O2 B2531204 Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 848735-71-7](/img/structure/B2531204.png)
Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a subject of interest due to their wide range of biological activities. In the context of Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate, the synthesis methods for related compounds have been explored in various studies. One such method involves the reaction of 2-aminoaryl ketones with alkynes catalyzed by propylphosphonium tetrachloroindate ionic liquid supported on nanosilica (PPInCl-nSiO2) under solvent-free conditions. This approach has been shown to be efficient for synthesizing an array of quinolines and pyrido[3,2-g or 2,3-g]quinolines, which are structurally related to the compound of interest . Another study describes the synthesis of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives, which share a similar quinoxaline core . Additionally, the synthesis of 2-substituted 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and related carboxylic acids has been reported, providing a pathway for the introduction of amino groups into the quinoxaline framework .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrroloquinoxaline core, which is a bicyclic system combining a pyrrole and a quinoxaline ring. This core structure is known to contribute to the compound's biological activity. The presence of an amino group at the 2-position and a propyl carboxylate at the 3-position are likely to influence the compound's reactivity and interaction with biological targets. The structural analogs synthesized in the studies provide insights into the potential conformational and electronic properties of the compound, as well as the influence of substituents on the quinoxaline ring system .
Chemical Reactions Analysis
The chemical reactivity of quinoxaline derivatives is influenced by the substituents on the core structure. For instance, the presence of an amino group can facilitate the formation of hydrogen bonds and participate in nucleophilic substitution reactions. The propyl carboxylate group may undergo esterification and hydrolysis reactions, altering the compound's solubility and reactivity. The studies referenced do not directly address the chemical reactions of this compound, but they do provide a foundation for understanding the reactivity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, and stability, are determined by its molecular structure. The amino and carboxylate groups are likely to increase the compound's polarity and potentially its solubility in polar solvents. The studies on related compounds have observed various activities, including proconvulsant, convulsant, and anticonvulsant effects, which suggest that the compound may interact with central nervous system targets. These interactions are likely influenced by the compound's ability to cross biological membranes, which is in turn affected by its physical and chemical properties .
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Polymorphism
Research on amino alcohol salts with quinaldinate, a related compound, has revealed insights into hydrogen bonding and polymorphism. Structural studies of these compounds, derived from reactions with quinoline-2-carboxylic acid, demonstrate diverse hydrogen bonding and π∙∙∙π stacking interactions leading to various connectivity motifs (Podjed & Modec, 2022).
Metal-free Synthesis Techniques
A metal- and base-free condition for synthesizing quinoxaline-3-carbonyl compounds demonstrates a practical protocol for preparing bioactive motifs from simple raw materials. This process involves oxidation coupling of quinoxalin-2(1H)-ones with carbazates, showcasing a versatile method for generating various quinoxaline derivatives (Xie et al., 2019).
Catalytic Asymmetric Hydrogenation
The study of rigid P-chiral phosphine ligands, including those derived from quinoxaline, for rhodium-catalyzed asymmetric hydrogenation, highlights their effectiveness in producing chiral pharmaceutical ingredients. These catalysts demonstrated excellent enantioselectivities and high catalytic activities across a range of functionalized alkenes (Imamoto et al., 2012).
Annulation Techniques
Copper-catalyzed annulation of 2-formylazoles with o-aminoiodoarenes, producing pyrrolo[1,2-a]quinoxalines and related heterocycles, illustrates a method for constructing complex structures from simpler ones. This technique is applicable to a range of substrates, expanding the toolkit for synthesizing heterocyclic compounds (Reeves et al., 2010).
Synthesis of Pyrimido[1,6-a]quinoxalines
The thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones to generate acyl(quinoxalin-2-yl)ketenes, which react with Schiff bases to form pyrimido[1,6-a]quinoxaline derivatives, is another example of innovative synthetic routes to complex quinoxaline frameworks (Kasatkina et al., 2018).
Propiedades
IUPAC Name |
propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-9-21-15(18)13(17(22)23-10-4-2)14-16(21)20-12-8-6-5-7-11(12)19-14/h3,5-8H,1,4,9-10,18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXJBDXQEXTHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)
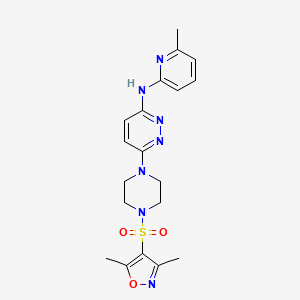
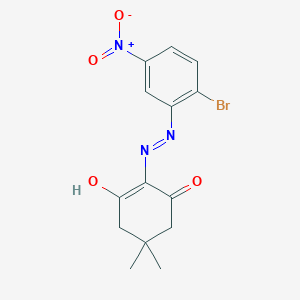
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)
![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

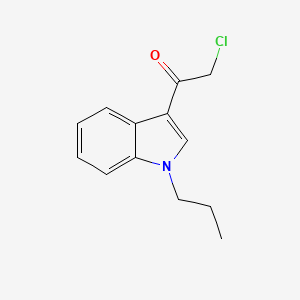

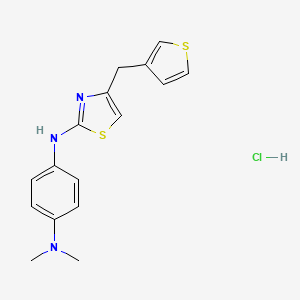
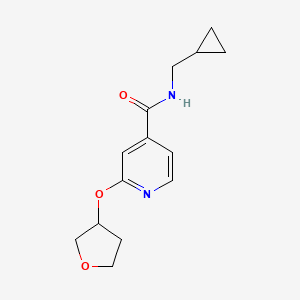
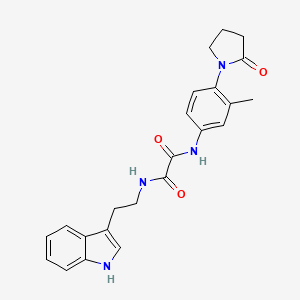
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)
![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)
